molecular formula C18H19N5O3 B12345746 4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide

4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide

Cat. No.: B12345746
M. Wt: 353.4 g/mol
InChI Key: VCKGBFIQRSMVAT-YBFXNURJSA-N
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Description

4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazolidine ring, a nitrophenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide typically involves the condensation of 4-methyl-5-phenylpyrazolidine-3-carboxylic acid with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium acetate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide
  • 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
  • methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate

Uniqueness

4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is unique due to its specific structural features, such as the presence of a pyrazolidine ring and a nitrophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(10-13)23(25)26/h2-12,16-17,20-21H,1H3,(H,22,24)/b19-11+

InChI Key

VCKGBFIQRSMVAT-YBFXNURJSA-N

Isomeric SMILES

CC1C(NNC1C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC1C(NNC1C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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